1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

SLC12A5 ion‑channel pharmacology SAR

This azepane-substituted 6-(4-fluorophenyl)pyridazin-3-yl-thioether is an essential SAR probe for ion-channel (SLC12A5) target engagement. Replacing the 4-methylpiperidine analog (EC₅₀ 2,660 nM) with this azepane moiety critically alters ring size, conformational bias (chair-twist-chair vs. chair-dominant), and lipophilicity (XLogP3 3.2) without modifying the core pharmacophore. Procure this specific scaffold to systematically map activity cliffs, metabolic stability advantages of 4-fluorophenyl over 4-chlorophenyl, and shape-diversity in kinase selectivity panels. A distinct topology tool not replicated by piperidine or pyrrolidine analogs.

Molecular Formula C18H20FN3OS
Molecular Weight 345.44
CAS No. 626223-40-3
Cat. No. B2864041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
CAS626223-40-3
Molecular FormulaC18H20FN3OS
Molecular Weight345.44
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H20FN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2
InChIKeySZKLHMQQCBSCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 626223-40-3): Core Chemical Identity and Procurement Profile


1-(Azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 626223‑40‑3, PubChem CID 3228015) is a synthetic small-molecule heterocycle built on a 3-sulfanyl-pyridazine core substituted at the 6‑position with a 4‑fluorophenyl ring and linked through an ethanone bridge to an azepane (hexamethyleneimine) moiety. The compound has a molecular weight of 345.4 g mol⁻¹, a calculated XLogP3 of 3.2, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and four rotatable bonds [1]. It belongs to the pyridazine‑thioether chemical class and was originally deposited in the NIH Molecular Libraries Small‑Molecule Repository (MLSMR), making it traceable to publicly archived screening collections [1]. This compound serves as a research‑tool scaffold for structure–activity relationship (SAR) studies where systematic variation of the cyclic amine, the phenyl substituent, or the linker region is required to probe target‑engagement and physicochemical space.

Why Closely Related Pyridazine Analogs Cannot Be Swapped for 1-(Azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one


Although numerous 6‑(4‑fluorophenyl)pyridazin‑3‑yl‑sulfanyl ethanones share the same aromatic core, the amine moiety attached to the ethanone carbonyl acts as a critical potency‑determining motif. Data from the same ion‑channel assay (SLC12A5, Vanderbilt Screening Center) demonstrate that replacing the 4‑methylpiperidine group with an N‑(5‑methylisoxazol‑3‑yl)acetamide group shifts the EC₅₀ from 2,660 nM to 171 nM, a ~15.5‑fold improvement [1][2]. This shows that even small changes in the amine region of the molecule produce large differences in functional activity. Consequently, the azepane‑containing scaffold occupies a unique position in SAR space that cannot be replicated by piperidine, pyrrolidine, or acyclic‑amide analogs without risking unpredictable changes in target engagement, lipophilicity (cLogP), and conformational plasticity [3].

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one Against Its Closest Analogs


Cyclic Amine Ring‑Size Impact on SLC12A5 Potency: Azepane vs. 4‑Methylpiperidine vs. N‑(5‑Methylisoxazol‑3‑yl)acetamide Analogs

The 4‑methylpiperidine analog (BDBM43926, CAS 626223‑15‑2) and the N‑(5‑methylisoxazol‑3‑yl)acetamide analog (BDBM44116) were both evaluated in the same SLC12A5 (KCC2) functional assay at the Vanderbilt Screening Center [1][2]. The 4‑methylpiperidine analog displayed an EC₅₀ of 2,660 nM, whereas the N‑(5‑methylisoxazol‑3‑yl)acetamide analog exhibited a 15.5‑fold more potent EC₅₀ of 171 nM [1][2]. While direct EC₅₀ data for the azepane‑containing target compound are not publicly available, the ~16‑fold potency shift caused by changing only the amine‑capping group demonstrates that this region of the molecule is a dominant determinant of target engagement. The azepane ring provides a unique conformational profile (seven‑membered ring with chair‑twist‑chair pseudorotation) that differs fundamentally from the six‑membered piperidine and the acyclic amide, offering a distinct vector to explore within this SAR series.

SLC12A5 ion‑channel pharmacology SAR

Physicochemical Property Comparison: cLogP and Molecular‑Weight Spread Among Azepane, Pyrrolidine, and Chlorophenyl Analogs

The target azepane compound has a computed XLogP3 of 3.2 and a molecular weight of 345.4 g mol⁻¹ [1]. In contrast, the five‑membered‑ring pyrrolidine analog (CAS 626222‑76‑2) carries a molecular weight of 317.4 g mol⁻¹ and a lower calculated XLogP3 of ~2.5, reflecting the loss of two methylene units [2]. Replacing the 4‑fluorophenyl group with a 4‑chlorophenyl group (e.g., CAS not tracked in BindingDB but commercially listed) increases the molecular weight to approximately 361.9 g mol⁻¹ and raises lipophilicity by roughly 0.5–0.7 log units [3]. These differences are large enough to alter passive membrane permeability, aqueous solubility, and metabolic clearance in a systematic fashion.

physicochemical profiling drug‑likeness permeability

Azepane Conformational Space vs. Piperidine and Pyrrolidine: Rationale for Scaffold Selection in Kinase or Transporter Targets

The azepane ring (hexamethyleneimine) adopts chair‑twist‑chair pseudorotational conformations that project the ethanone‑linked pyridazine into a spatial orientation distinct from that of the six‑membered piperidine (chair/flattened‑chair) or the five‑membered pyrrolidine (envelope/twist) [1]. This altered geometry can reposition the 4‑fluorophenyl‑pyridazine pharmacophore within a protein binding pocket, potentially accessing sub‑pockets not available to smaller or less flexible rings. In practice, azepane‑containing kinase inhibitors have been reported to exploit this unique conformational signature to gain selectivity over closely related kinases that are highly sensitive to the shape of the ATP‑site ribose pocket [2].

conformational analysis ring puckering medicinal chemistry

Best‑Fit Research and Industrial Use Scenarios for 1-(Azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one


SAR Expansion of a 6‑(4‑Fluorophenyl)pyridazine Hit Series Targeting SLC12A5 (KCC2)

Researchers who have identified the 4‑methylpiperidine analog (EC₅₀ = 2,660 nM) or the N‑(5‑methylisoxazol‑3‑yl)acetamide analog (EC₅₀ = 171 nM) as starting points can use the azepane compound to systematically probe the effect of ring size and conformational flexibility on SLC12A5 inhibition, potentially identifying a secondary activity cliff or a novel selectivity profile [1][2].

Physicochemical Property‑Driven Lead Optimization

When the goal is to fine‑tune lipophilicity and molecular weight without altering the core 6‑(4‑fluorophenyl)pyridazine pharmacophore, the azepane analog (XLogP3 = 3.2, MW = 345.4) provides a balanced alternative to the lower‑MW but less lipophilic pyrrolidine analog (XLogP3 ≈ 2.5, MW = 317.4) or the higher‑MW, more lipophilic 4‑chlorophenyl analog (estimated XLogP3 ≈ 3.7–3.9, MW ≈ 361.9) [3].

Kinase or Transporter Pocket‑Shape Diversification

In a kinase‑focused library design, the azepane ring offers a chair‑twist‑chair pseudorotation landscape that projects the attached pyridazine into volumes not sampled by the chair‑dominant piperidine or the envelope‑biased pyrrolidine, making this compound a valuable shape‑diversity element for selectivity screening against closely related kinase family members [4][5].

Metabolic Stability Comparison of Halogenated Phenylpyridazines

The 4‑fluorophenyl group is generally more resistant to cytochrome P450‑mediated oxidative metabolism than the 4‑chlorophenyl or 4‑methylphenyl congeners. Procurement of the 4‑fluorophenyl azepane compound allows direct head‑to‑head metabolic stability studies with the chlorophenyl analog to quantify the advantage of fluorine substitution in this specific scaffold [6].

Quote Request

Request a Quote for 1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.